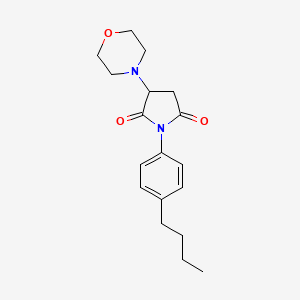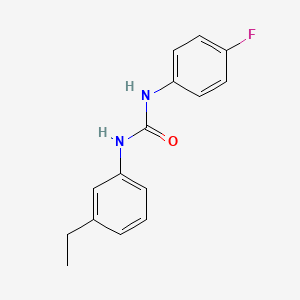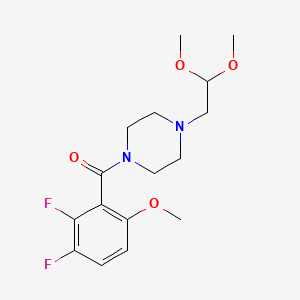![molecular formula C13H11ClFNO B5399020 (3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine](/img/structure/B5399020.png)
(3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine, also known as CPFA, is a chemical compound that has been studied extensively in the field of medicinal chemistry. CPFA has shown promising results in various scientific research applications, including its potential as a therapeutic agent for the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of (3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine is not fully understood, but it is believed to exert its effects through the inhibition of certain enzymes and signaling pathways involved in disease progression. For example, (3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
(3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine has been shown to have a range of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-oxidant properties. It has also been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for the development of novel cancer therapies. However, one limitation is that the exact mechanism of action of (3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several potential future directions for research on (3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine. One direction is to further investigate its mechanism of action and identify specific targets for therapeutic intervention. Another direction is to explore its potential as a therapeutic agent for the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, researchers could investigate the use of (3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine in combination with other drugs to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of (3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine can be achieved through a multi-step process involving the reaction of 3-chloro-4-fluoroaniline with 2-furylacrylic acid and subsequent reduction of the resulting imine intermediate. The final product is obtained as a white solid with a melting point of 127-128°C.
Aplicaciones Científicas De Investigación
(3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent for the treatment of various diseases. One study found that (3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine exhibited potent antitumor activity in vitro against a range of cancer cell lines, including lung, colon, and breast cancer cells. Another study showed that (3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine had anti-inflammatory effects in a mouse model of acute lung injury.
Propiedades
IUPAC Name |
3-chloro-4-fluoro-N-[(E)-3-(furan-2-yl)prop-2-enyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO/c14-12-9-10(5-6-13(12)15)16-7-1-3-11-4-2-8-17-11/h1-6,8-9,16H,7H2/b3-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYWATGSAADXAU-HNQUOIGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CCNC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/CNC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5398938.png)

![(3S*,4R*)-4-(hydroxymethyl)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinol](/img/structure/B5398963.png)
![1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5398967.png)
![1-({2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}amino)-2-propanol ethanedioate (salt)](/img/structure/B5398974.png)

![6-[2-(3-chloro-4-hydroxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5398984.png)
![7-(3-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5398988.png)
![(2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-1,1-dimethyl-2-oxoethyl)amine dihydrochloride](/img/structure/B5398996.png)
![1-(4-bromophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5399004.png)
![3-benzyl-5-{3-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5399008.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-1'-methyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B5399016.png)

![1-[2-(1H-imidazol-1-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole](/img/structure/B5399057.png)